2-Chloro-5-(chloromethyl)-3-fluoropyridine
Description
Contextual Significance of Pyridine (B92270) Derivatives as Chemical Building Blocks
Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are fundamental scaffolds in organic chemistry. numberanalytics.comnih.gov Structurally related to benzene (B151609) with one CH group replaced by a nitrogen atom, the pyridine ring is a key component in numerous natural products, including alkaloids and vitamins. nih.govglobalresearchonline.netresearchgate.net In modern chemical synthesis, pyridine derivatives serve as indispensable building blocks for a vast array of functional molecules. numberanalytics.com Their utility is prominent in the pharmaceutical and agrochemical industries, where the pyridine motif is integral to the structure of many active compounds, such as drugs and pesticides. numberanalytics.comglobalresearchonline.netnih.gov The presence of the nitrogen atom imparts unique electronic properties and a site for chemical interaction, making these derivatives versatile for creating complex molecular architectures. numberanalytics.comnih.gov
Principles of Halogenation in Heterocyclic Systems
The introduction of halogen atoms onto a pyridine ring is a critical transformation for modifying its chemical properties and providing a handle for further reactions. nih.govchemrxiv.org However, the halogenation of pyridine is not as straightforward as that of benzene. The pyridine ring is an electron-deficient π-system, which makes it less susceptible to standard electrophilic aromatic substitution (EAS) reactions. nih.govchemrxiv.orgnih.gov Direct halogenation of pyridine often requires harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, which can lead to limited scope and mixtures of products. nih.govchemrxiv.orgnih.gov
To overcome these challenges, several strategies have been developed for the regioselective halogenation of pyridines. mountainscholar.org One common approach involves the use of pyridine N-oxides. The N-oxide group activates the ring towards electrophilic attack, particularly at the 2- and 4-positions, and can be removed after the halogenation step. nih.govacs.org Other methods include metalation-halogenation sequences, where a hydrogen atom on the ring is first replaced by a metal, which is then substituted by a halogen. nih.govchemrxiv.org More recent innovations include ring-opening/ring-closing sequences, where the pyridine is temporarily converted to a more reactive acyclic intermediate, halogenated, and then recyclized. nih.govchemrxiv.org
Interactive Table: Comparison of Pyridine Halogenation Strategies
| Strategy | Description | Target Positions | Conditions | Advantages | Limitations |
| Electrophilic Aromatic Substitution (EAS) | Direct reaction with an electrophilic halogen source. | Primarily 3-position | Harsh (high temp, strong acids) | Direct C-H functionalization | Low reactivity, often requires activating groups, potential for side products. nih.govnih.gov |
| Via Pyridine N-Oxide | Activation of the ring by N-oxidation, followed by halogenation and deoxygenation. | 2- and 4-positions | Milder than direct EAS | High regioselectivity, access to otherwise difficult-to-make isomers. nih.govacs.org | Requires additional synthesis steps (oxidation/reduction). |
| Metalation-Halogenation | Deprotonation with a strong base followed by quenching with a halogen source. | Position directed by other substituents or inherent acidity. | Requires strong bases (e.g., organolithiums) | Good for specific regioselectivity. nih.govchemrxiv.org | Limited functional group tolerance due to strong bases. |
| Zincke Imine Intermediates | Ring-opening to an acyclic imine, selective halogenation, and ring-closure. | 3-position | Mild | High regioselectivity for the 3-position, good functional group tolerance. nih.govthieme-connect.com | Multi-step one-pot procedure. |
Positional Isomerism and Substituent Effects in Halogenated Pyridines
The position of substituents on the pyridine ring significantly influences the molecule's physical and chemical properties. The nitrogen heteroatom makes the electron distribution in the ring non-uniform. Resonance structures show that the carbon atoms at the 2-, 4-, and 6-positions are electron-deficient, making them susceptible to nucleophilic attack. nih.govquora.com Conversely, the 3- and 5-positions are less electron-deficient and are the preferred sites for electrophilic attack, although the ring is generally deactivated towards electrophiles compared to benzene. nih.gov
Overview of Research Trajectories for 2-Chloro-5-(chloromethyl)-3-fluoropyridine and Related Structures
This compound (CAS Number: 951652-82-7) is a polysubstituted pyridine derivative. bldpharm.commolbase.com Its structure combines several key reactive features: a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a chloromethyl group at the 5-position. This combination of functionalities makes it a potentially valuable and versatile intermediate in organic synthesis.
Research on this compound and its analogues is largely driven by the agrochemical and pharmaceutical industries. nih.govgoogle.com Structurally related compounds, such as 2-chloro-5-(chloromethyl)pyridine (B46043), are well-established key intermediates in the production of neonicotinoid insecticides, a major class of crop protection agents. nih.govgoogle.com The introduction of a fluorine atom, as seen in the title compound, is a common strategy in medicinal and agricultural chemistry to modulate a molecule's metabolic stability, binding affinity, and other biological properties. Therefore, the research trajectory for this compound is primarily focused on its application as a specialized building block for the synthesis of new, potentially bioactive molecules with tailored properties.
Interactive Table: Physicochemical Data of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 951652-82-7 | C₆H₄Cl₂FN | 180.01 bldpharm.com | Data Not Available |
| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | C₆H₅Cl₂N | 162.02 chemicalbook.com | 37-42 sigmaaldrich.com |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | C₆H₃ClF₃N | 181.54 nih.gov | 32-34 chemicalbook.com |
| 2-Chloro-3-fluoro-5-methylpyridine (B1590449) | 34552-15-3 | C₆H₅ClFN | 145.56 | Data Not Available |
| 2-Chloro-5-fluoropyridine | 31301-51-6 | C₅H₃ClFN | 131.54 | 19 |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-(chloromethyl)-3-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-2-4-1-5(9)6(8)10-3-4/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKPTNFDTFHUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Routes for 2 Chloro 5 Chloromethyl 3 Fluoropyridine
Precursor Chemistry and Starting Material Functionalization
The foundational chemistry for synthesizing the target compound involves a series of reactions to functionalize the pyridine (B92270) ring and its substituent. These steps include chlorination of the ring, selective introduction of a fluorine atom, and the conversion of a methyl group into a chloromethyl group. The order and method of these functionalizations are critical to achieving the desired substitution pattern.
Chlorination Strategies for Pyridine Ring Systems
Chlorination of the pyridine ring is a key step in the synthesis of many agrochemical and pharmaceutical intermediates. agropages.com For precursors like 3-methylpyridine (B133936), direct chlorination must be controlled to achieve the desired regioselectivity. The pyridine ring is electron-deficient, making it less susceptible to electrophilic aromatic substitution compared to benzene (B151609). Consequently, these reactions often require forcing conditions.
Vapor-phase chlorination at high temperatures (350°C to 500°C) is a common industrial method. However, achieving selectivity can be challenging, often leading to a mixture of chlorinated isomers. A more controlled approach involves the chlorination of pyridine N-oxides. The N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 6-positions. Subsequent removal of the N-oxide group yields the 2-chloro derivative.
For the synthesis of 2-chloro-5-methylpyridine (B98176) from 3-methylpyridine, a typical process involves reacting 3-methylpyridine with chlorine gas. scispace.com This reaction can be carried out in a liquid phase, sometimes in the presence of a catalyst, at temperatures between 40-60°C to favor monochlorination at the 2-position. scispace.com
Table 1: Chlorination Agents for Pyridine Systems
| Chlorinating Agent | Typical Conditions | Target Position | Notes |
|---|---|---|---|
| Chlorine (Cl₂) | Vapor Phase, 350-500°C | Mixture of isomers | High temperature, less selective |
| Chlorine (Cl₂) | Liquid Phase, Catalyst | 2-position | Common for 3-substituted pyridines |
| Phosphorus Oxychloride (POCl₃) | With Pyridine N-Oxide | 2-position | Mild conditions, high regioselectivity |
| Sulfuryl Chloride (SO₂Cl₂) | Radical Initiator | Varies | Can lead to side-chain chlorination |
Selective Fluorination Techniques, including Halogen Exchange Reactions
Introducing a fluorine atom at the 3-position of a 2-chlorinated pyridine ring requires specific and often sophisticated synthetic methods. Direct C-H fluorination at the 3-position is challenging due to the electronic properties of the pyridine ring.
A classical and reliable method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction . This process involves the diazotization of an amino group, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. In the context of this synthesis, a 2-chloro-3-amino-5-methylpyridine intermediate would be required. The amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂) at low temperatures, which is then treated with a fluorine source like tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) to yield the 3-fluoro derivative upon heating. researchgate.net
Another important strategy is halogen exchange (Halex) fluorination . This method is particularly prevalent in industrial settings for producing fluoroaromatics. It involves the displacement of a chlorine atom with a fluoride (B91410) ion, typically using an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF). The reaction often requires high temperatures and aprotic polar solvents (e.g., sulfolane, DMF) and can be facilitated by phase-transfer catalysts. For the target molecule, this could involve fluorination of a 2,3-dichloro-5-methylpyridine (B1314173) precursor, where the more activated chlorine at the 3-position is selectively replaced. A patent describes a process where 2,3-dichloro-5-trichloromethylpyridine is fluorinated using reagents like anhydrous HF or KF at high temperatures (100-250°C) and pressures. google.com
Regioselective Introduction of Methyl and Chloromethyl Groups
The synthesis of 2-Chloro-5-(chloromethyl)-3-fluoropyridine commonly begins with precursors that already contain a methyl group at the 5-position of the final product, most notably 3-methylpyridine. agropages.com This strategy simplifies the synthetic route by leveraging a readily available starting material.
The conversion of the 5-methyl group to a 5-chloromethyl group is typically achieved through free-radical side-chain chlorination . This reaction is performed on an intermediate such as 2-chloro-3-fluoro-5-methylpyridine (B1590449). The process involves treating the substrate with a chlorinating agent like chlorine gas (Cl₂) or N-chlorosuccinimide (NCS) under UV irradiation or in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). google.comgoogle.com It is crucial to control the reaction conditions to prevent over-chlorination, which can lead to the formation of dichloromethyl and trichloromethyl byproducts. google.com The presence of the electron-withdrawing chloro and fluoro groups on the ring can influence the reactivity of the methyl group.
An alternative to direct chlorination is the conversion of a 5-hydroxymethyl group to the 5-chloromethyl group, which is discussed in section 2.2.2.
Direct and Stepwise Synthesis Pathways to this compound
The assembly of the target molecule is a multi-step sequence where the order of functional group introduction is paramount. The primary routes start from readily available methylpyridine derivatives.
Synthetic Approaches from Methylpyridine Precursors (e.g., 3-Picoline Derivatives)
A logical and widely practiced synthetic pathway begins with 3-methylpyridine (3-picoline). This route builds the molecule through a sequence of ring functionalization followed by side-chain modification.
A plausible synthetic sequence is as follows:
Ring Chlorination: 3-methylpyridine is chlorinated to produce 2-chloro-5-methylpyridine. This is a standard industrial process. scispace.com
Nitration: The resulting 2-chloro-5-methylpyridine is nitrated at the 3-position.
Reduction: The 3-nitro group is reduced to a 3-amino group, yielding 2-chloro-3-amino-5-methylpyridine.
Fluorination: The 3-amino group is converted to a 3-fluoro group via the Balz-Schiemann reaction, producing the key intermediate, 2-chloro-3-fluoro-5-methylpyridine . chembk.comatomfair.com
Side-Chain Chlorination: The final step involves the free-radical chlorination of the methyl group of 2-chloro-3-fluoro-5-methylpyridine to yield this compound. google.com
Table 2: Stepwise Synthesis from 3-Methylpyridine
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Ring Chlorination | Cl₂ | 2-Chloro-5-methylpyridine |
| 2 | Nitration | HNO₃ / H₂SO₄ | 2-Chloro-3-nitro-5-methylpyridine |
| 3 | Reduction | Fe / HCl or H₂, Pd/C | 2-Chloro-3-amino-5-methylpyridine |
| 4 | Diazotization/Fluorination | NaNO₂, HBF₄ | 2-Chloro-3-fluoro-5-methylpyridine |
| 5 | Side-Chain Chlorination | Cl₂, UV light or AIBN | This compound |
Conversion from Hydroxymethyl Intermediates
An alternative pathway to the final product avoids the direct radical chlorination of the methyl group, which can sometimes be difficult to control. This route proceeds through a hydroxymethyl intermediate.
The synthesis would first follow steps 1-4 from the previous section to generate the key intermediate, 2-chloro-3-fluoro-5-methylpyridine. From there, the pathway diverges:
Oxidation: The methyl group of 2-chloro-3-fluoro-5-methylpyridine is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or nitric acid, yielding 2-chloro-3-fluoropyridine-5-carboxylic acid.
Reduction: The carboxylic acid is then selectively reduced to the corresponding alcohol, 2-chloro-3-fluoro-5-(hydroxymethyl)pyridine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or by converting the acid to an ester followed by reduction.
Chlorination: The final step is the conversion of the primary alcohol to the chloride. This is a high-yielding and clean reaction, commonly accomplished using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This step replaces the hydroxyl group with a chlorine atom to furnish the final product, this compound.
This pathway, while potentially longer, can offer advantages in terms of purity and avoidance of polychlorinated side products associated with radical reactions.
Chloromethylation Reactions on Fluorinated Pyridine Scaffolds
Introducing a chloromethyl group onto an existing 2-chloro-3-fluoropyridine (B99640) scaffold is a challenging electrophilic substitution. The pyridine ring is deactivated towards traditional Friedel-Crafts reactions. However, several approaches can be considered for this transformation.
One potential, though difficult, method is a direct chloromethylation, such as the Blanc chloromethylation . This reaction typically employs formaldehyde (B43269) and hydrogen chloride with a Lewis acid catalyst like zinc chloride (ZnCl₂) to introduce a -CH₂Cl group onto an aromatic ring. wikipedia.orggoogle.com The mechanism involves the acid-catalyzed generation of a highly electrophilic species, such as a chlorocarbenium cation (ClCH₂⁺), which is then attacked by the aromatic π-electrons. wikipedia.org However, the high deactivation of the 2-chloro-3-fluoropyridine ring makes it a poor substrate for this type of reaction, which generally fails on strongly deactivated rings. wikipedia.org
A more plausible, albeit indirect, pathway involves a three-step sequence:
Friedel-Crafts Acylation: The pyridine ring is first acylated, for instance with acetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃). google.comnih.gov This reaction introduces a keto group onto the ring, typically at the 5-position.
Reduction: The resulting ketone is then reduced to a hydroxymethyl (-CH₂OH) group. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation with Raney nickel or palladium on carbon. google.com
Chlorination: Finally, the hydroxymethyl group is converted to the desired chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). google.com
This multi-step approach circumvents the difficulty of direct chloromethylation by proceeding through more manageable intermediates. google.com It is important to note that an alternative industrial strategy for producing similar compounds, such as 2-chloro-5-chloromethylpyridine, involves the free-radical chlorination of a pre-existing methyl group on the pyridine ring, rather than chloromethylation of the ring itself. scispace.comwikipedia.org
Reaction Condition Optimization and Mechanistic Investigations in Synthesis
Optimizing reaction conditions is paramount to achieving high yield and selectivity in the synthesis of this compound. The choice of solvents, reagents, temperature, and catalysts can dramatically influence the outcome of the reaction, dictating the efficiency of the desired transformation while minimizing the formation of by-products.
The selection of appropriate solvents and reagents is critical and depends heavily on the specific synthetic route employed.
For Friedel-Crafts type acylation reactions , the choice of both the acylating agent and the Lewis acid catalyst is crucial. Acylating agents can include various carboxylic acid halides or anhydrides. google.com The catalyst, typically a Lewis acid such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄), activates the acylating agent, making it sufficiently electrophilic to react with the deactivated pyridine ring. nih.govthieme-connect.de
In palladium-catalyzed C-H functionalization reactions , which represent an alternative strategy for modifying the pyridine ring, the solvent plays a key role. Solvents such as tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) are commonly used. rsc.orgbeilstein-journals.org The efficiency of these reactions is also dependent on the choice of an oxidant, with reagents like tert-butyl hydroperoxide (TBHP), silver(I) oxide (Ag₂O), or silver(I) carbonate (Ag₂CO₃) often employed to facilitate the catalytic cycle. rsc.orgresearchgate.net
For the chlorination of a methyl or hydroxymethyl group , the reagents are more specific. Free-radical chlorination of a methyl group typically uses elemental chlorine. scispace.com For the conversion of a hydroxymethyl group to a chloromethyl group, standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective. google.com In these cases, inert solvents such as carbon tetrachloride may be used, particularly in radical reactions. google.com
| Reaction Type | Typical Solvents | Key Reagents / Additives | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | Often neat or in a non-polar solvent | Acyl Halides, Acid Anhydrides, Lewis Acids (AlCl₃, ZnCl₂) | google.com, nih.gov |
| Palladium-Catalyzed C-H Functionalization | THF, DMF | Palladium Acetate (B1210297), Oxidants (TBHP, Ag₂O), Co-catalysts | rsc.org, researchgate.net, beilstein-journals.org |
| Radical Chlorination (of methyl group) | Carbon Tetrachloride | Chlorine (Cl₂), Radical Initiators (AIBN, Peroxides) | google.com |
| Hydroxymethyl Chlorination | Dichloromethane, Chloroform | Thionyl Chloride (SOCl₂), Phosphorus Oxychloride (POCl₃) | google.com |
Precise control over physical parameters such as temperature, pressure, and reactant stoichiometry is essential for maximizing product yield and minimizing side reactions.
Temperature: The optimal temperature varies significantly with the reaction type. For instance, liquid-phase chlorination reactions might be conducted at temperatures ranging from 20°C to 100°C. google.com Friedel-Crafts acylations on pyridine derivatives can be performed at moderately elevated temperatures, such as 45°C to 95°C, to drive the reaction forward. google.com In contrast, vapor-phase chlorinations, an industrial method for related compounds, can require much higher temperatures, often in the range of 300°C to 450°C. google.com
Pressure: Most laboratory-scale syntheses are conducted at atmospheric pressure. However, for reactions involving volatile reagents or requiring temperatures above the solvent's boiling point, superatmospheric pressure may be applied to maintain the reaction mixture in the liquid phase. google.com This is particularly relevant in industrial-scale vapor-phase processes.
Stoichiometry: The molar ratio of reactants is a key factor in controlling selectivity. In chlorination reactions, using an excess of the chlorinating agent can lead to the formation of polychlorinated by-products. The molar ratio of chlorine to the pyridine substrate in related preparations can range from 1:1 to 6:1, depending on the desired degree of chlorination and the reactivity of the substrate. google.com In palladium-catalyzed reactions, the catalyst is used in substoichiometric amounts, typically between 5 and 10 mole percent relative to the substrate. beilstein-journals.org
| Parameter | Reaction Type | Typical Range / Ratio | Significance | Reference |
|---|---|---|---|---|
| Temperature | Friedel-Crafts Acylation | 45 - 95 °C | Overcomes activation energy for reaction on deactivated ring. | google.com |
| Temperature | Vapor-Phase Chlorination | 300 - 450 °C | Required for gas-phase radical reactions. | google.com |
| Stoichiometry | Chlorination | 1:1 to 6:1 (Chlorine:Substrate) | Controls the degree of chlorination and minimizes by-products. | google.com |
| Stoichiometry | Pd-Catalyzed Coupling | 5 - 10 mol% (Catalyst:Substrate) | Ensures efficient catalysis without excessive cost. | beilstein-journals.org |
Catalysts and initiators are fundamental to enabling and directing the synthesis of complex molecules like this compound.
Free Radical Initiators: In synthetic routes that involve the chlorination of a methyl group (as an alternative to direct chloromethylation), free-radical initiators are essential. These reactions proceed via a radical chain mechanism. wikipedia.org Initiation can be achieved by exposing the reaction mixture to ultraviolet (UV) light, which causes the homolytic cleavage of chlorine molecules into reactive chlorine radicals. wikipedia.orggoogle.com Alternatively, chemical initiators such as peroxides (e.g., dibenzoyl peroxide) or azonitriles (e.g., alpha,alpha-azobisisobutyronitrile, AIBN) can be used. google.comgoogle.com These compounds decompose upon heating to generate radicals that initiate the chain reaction.
Palladium Catalysts: Palladium complexes are exceptionally versatile catalysts for the functionalization of pyridine rings through C-H activation. nih.gov In these reactions, the nitrogen atom of the pyridine ring often acts as a directing group, coordinating to the palladium center and positioning it to selectively activate a C-H bond, typically at the ortho-position (C2 or C6). rsc.org Catalysts such as palladium(II) acetate (Pd(OAc)₂) are commonly employed. rsc.orgbeilstein-journals.org The catalytic cycle generally involves C-H activation to form a cyclopalladated intermediate, followed by a functionalization step and regeneration of the active Pd(II) catalyst. nih.gov This methodology allows for the introduction of various functional groups onto the pyridine scaffold under relatively mild conditions.
Lewis and Protic Acid Catalysts: For electrophilic substitution reactions like Friedel-Crafts acylation, acid catalysis is indispensable. Lewis acids, such as AlCl₃ or ZnCl₂, are paramount. nih.govthieme-connect.de They function by coordinating to the acylating agent, thereby increasing its electrophilicity and enabling it to react with the electron-deficient pyridine ring. nih.gov In some cases, strong protic acids like sulfuric acid or hydrochloric acid can also serve as catalysts, particularly in chloromethylation reactions using formaldehyde and HCl. thieme-connect.de
Advanced Synthetic Techniques and Industrial Scalability Considerations
As the demand for complex chemical intermediates grows, so does the need for advanced synthetic techniques that offer improved efficiency, safety, and scalability over traditional batch processing. Continuous flow chemistry, in particular, has emerged as a powerful tool for the industrial production of fine chemicals and active pharmaceutical ingredients (APIs).
Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. drreddys.comnih.gov This methodology offers significant advantages for the synthesis of pyridine derivatives, including this compound, especially at an industrial scale.
Enhanced Safety and Control: Many reactions involved in pyridine synthesis, such as chlorinations, can be highly exothermic and may involve hazardous reagents. Continuous flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer and precise temperature control, mitigating the risk of thermal runaways. nih.govalmacgroup.com The small reactor volume at any given time minimizes the quantity of hazardous material present, significantly enhancing operational safety. ajinomoto.com
Improved Efficiency and Yield: The precise control over reaction parameters, including temperature, pressure, residence time, and stoichiometry, allows for fine-tuning the process to maximize yield and selectivity. drreddys.comnih.gov Efficient mixing in flow reactors ensures homogeneity, leading to more consistent product quality and reducing the formation of by-products. almacgroup.com
Scalability and Automation: Scaling up a process developed in a continuous flow system is often more straightforward than with batch reactors. Instead of using larger vessels, which can introduce new challenges in mixing and heat transfer, production can be increased by running the system for longer periods or by "numbering up"—running multiple reactors in parallel. almacgroup.com These systems are also highly amenable to automation, allowing for continuous manufacturing with minimal human intervention. drreddys.com A typical laboratory-scale flow system can be assembled from components like syringe pumps, reactor coils made of chemically resistant tubing (e.g., PFA), static mixers, and back-pressure regulators to control the system pressure. mit.edu This setup enables the seamless and scalable production of complex chemical intermediates. ajinomoto.com
Strategies for Minimizing By-product Formation and Enhancing Product Purity
While specific preparative routes for this compound are not extensively detailed in publicly available literature, strategies for minimizing by-products and enhancing purity can be effectively understood by examining the synthesis of analogous chlorinated pyridine compounds. The production of halogenated pyridines, particularly through chlorination reactions, often contends with challenges of selectivity, leading to the formation of undesired isomers and over-chlorinated products. Research into the synthesis of related compounds, such as 2-chloro-5-(chloromethyl)pyridine (B46043) and 2-chloro-5-trifluoromethylpyridine, provides significant insights into controlling these reactions and purifying the target molecule.
Key strategies focus on the precise control of reaction parameters and the implementation of efficient purification techniques. These include optimizing reaction temperature, adjusting the molar ratio of reactants, selecting appropriate catalysts and solvents, and employing advanced separation methods like fractional distillation and chromatography.
Controlling Reaction Selectivity to Minimize By-products
The primary challenge in the synthesis of chlorinated pyridines is achieving high selectivity for the desired product while minimizing the formation of impurities. Common by-products include positional isomers, where chlorine atoms are substituted at different locations on the pyridine ring, and polychlorinated compounds resulting from over-reaction.
Key Control Strategies:
Temperature and Molar Ratio: In vapor-phase chlorination processes, temperature and the molar ratio of chlorine to the pyridine substrate are critical variables. google.com For instance, in the synthesis of 2-chloro-5-trifluoromethylpyridine from 3-trifluoromethylpyridine, higher temperatures (above 400°C) and an excessive molar ratio of chlorine can increase the formation of di-chlorinated by-products like 2,6-dichloro-3-trifluoromethylpyridine. google.com By carefully controlling these parameters, the reaction can be guided towards the desired mono-chlorinated product. google.com
Catalyst Selection: The choice of catalyst can significantly improve reaction speed and selectivity. In the synthesis of 2-chloro-5-chloromethyl pyridine from 3-methylpyridine, a supported palladium chloride catalyst was shown to enhance selectivity and increase the molar yield to approximately 50%. patsnap.com Other processes utilize Lewis acid catalysts deposited on an inorganic support for the selective gas-phase chlorination of picolines. google.com For the preparation of 2-chloro-5-trifluoromethylpyridine, catalysts such as ZSM-5 molecular sieves are employed to facilitate the gas-phase reaction at lower temperatures (150°C-350°C), which can improve selectivity and reduce energy consumption. googleapis.comwipo.int
Reaction Time: The duration of the chlorination reaction is a crucial factor. In the chlorination of 2-chloro-5-methylpyridine, the reaction may not proceed uniformly, necessitating an early interruption to prevent the formation of substantial amounts of polychlorinated by-products. justia.com
Use of Diluents: Performing vapor-phase chlorination in the presence of an inert diluent, such as nitrogen or carbon tetrachloride, can also be a beneficial strategy. google.com The diluent helps to control the reaction conditions and can improve the selectivity of the chlorination process. google.com
The following table illustrates the impact of reaction temperature and chlorine-to-substrate ratio on by-product formation in the analogous synthesis of 2-chloro-5-trifluoromethylpyridine.
Table 1: Effect of Reaction Conditions on Product & By-product Yields in a Vapor-Phase Chlorination
| Reaction Temperature (°C) | Molar Ratio (Chlorine : Substrate) | Desired Product Yield (%) | Di-chlorinated By-product Yield (%) | Reference |
|---|---|---|---|---|
| 380 | 1.1 : 1 | 62 | Relatively Low (not specified) | google.com |
| 425 | 1.1 : 1 | Lower (not specified) | Increased (not specified) | google.com |
| 350 | 6 : 1 | High (not specified) | Substantial (not specified) | google.com |
Enhancing Product Purity through Purification
After the synthesis reaction, the crude product mixture contains the desired compound along with unreacted starting materials and various by-products. Achieving high purity, often required for subsequent use in pharmaceuticals or agrochemicals, necessitates effective purification methods.
Common Purification Techniques:
Fractional Distillation: This is a widely used method for separating compounds with different boiling points. google.com It is particularly effective for removing both lower-boiling unreacted starting materials and higher-boiling polychlorinated by-products. google.comgoogle.com For some compounds, distillation under reduced pressure is employed to prevent thermal degradation of the product. google.comgoogle.com
Crystallization: Fractional crystallization is another conventional method used to purify solid products. google.com This technique separates compounds based on differences in their solubility in a particular solvent at various temperatures.
Chromatography: For complex mixtures that are difficult to separate by distillation or crystallization, chromatographic methods are employed. google.com Preparative high-performance liquid chromatography (HPLC) has been successfully used to separate and purify 2-chloro-5-trichloromethylpyridine from a complex mixture of photochemical chlorination products. nih.gov
The selection of a purification strategy depends on the physical properties of the target compound and its impurities. Often, a combination of these techniques is required to achieve the desired level of purity. For example, a crude reaction mixture might first be subjected to distillation to remove the bulk of impurities, followed by crystallization to obtain the final high-purity product. google.com
Chemical Reactivity and Transformation Pathways of 2 Chloro 5 Chloromethyl 3 Fluoropyridine
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chloromethyl group at the C-5 position of the pyridine (B92270) ring is structurally analogous to a benzylic halide. The chlorine atom is a good leaving group, and the adjacent pyridine ring can stabilize the transition state of substitution reactions. This makes the methylene (B1212753) carbon an excellent electrophilic site for a wide range of nucleophiles.
The primary mode of reactivity for the chloromethyl group involves nucleophilic substitution (SN) reactions, where the chlorine atom is displaced by a nucleophile. This pathway is fundamental for introducing diverse functionalities to the C-5 position of the pyridine scaffold. Amination, in particular, is a common derivatization, leading to the formation of various substituted aminomethyl-pyridines. These reactions typically proceed readily with primary and secondary amines.
Beyond amination, a variety of other nucleophiles can be employed to functionalize the side chain, including:
Thiolates , to form thioethers.
Alkoxides , to generate ethers.
Cyanide , to introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid.
Azide , leading to the formation of an azidomethyl group, a precursor for amines or triazoles.
These transformations underscore the utility of the chloromethyl group as a handle for constructing more complex molecules.
Table 1: Representative Nucleophilic Substitution Reactions at the Chloromethyl Group This table presents potential derivatizations based on the known reactivity of benzylic halides.
| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |
|---|---|---|---|
| Amine (R₂NH) | Diethylamine | Secondary Amine | |
| Thiolate (RS⁻) | Sodium thiophenoxide | Thioether | |
| Alkoxide (RO⁻) | Sodium methoxide | Ether |
The reactivity of the chloromethyl side chain is significantly influenced by the electronic properties of the substituents on the pyridine ring. In 2-chloro-5-(chloromethyl)-3-fluoropyridine, both the chlorine atom at C-2 and the fluorine atom at C-3 are electron-withdrawing groups (EWGs).
These EWGs exert a strong negative inductive effect (-I) on the pyridine ring. This effect withdraws electron density from the ring and, by extension, from the methylene carbon of the chloromethyl group. This increased electrophilicity of the side-chain carbon makes it more susceptible to attack by nucleophiles, thereby enhancing the rate of SN reactions compared to a pyridine ring with electron-donating substituents. Theoretical studies on substituted pyridines confirm that EWGs decrease the electron density at the metal center in coordinated complexes and can render the system more reactive. nih.govnih.gov The combined electron-withdrawing power of the chloro and fluoro groups thus activates the chloromethyl moiety for nucleophilic displacement.
Reactivity of Halogen Substituents on the Pyridine Nucleus
The pyridine ring itself is an electron-deficient aromatic system, which makes it amenable to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups like halogens. The presence of both chloro and fluoro substituents on the ring of this compound raises important questions of chemoselectivity.
Both the C-2 chloro and C-3 fluoro groups can potentially be displaced by strong nucleophiles. In SNAr reactions of halopyridines, the reactivity of the leaving group generally follows the order F > Cl > Br > I, which is opposite to the trend in SN1/SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for example, is reported to be 320 times faster than that of 2-chloropyridine. nih.gov
However, the position of the halogen also plays a critical role. Halogens at the 2- and 4-positions of the pyridine ring are generally more labile in SNAr reactions than those at the 3-position, due to better stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen. Therefore, the C-2 chloro group is expected to be more reactive than the C-3 fluoro group under standard SNAr conditions.
Chemoselectivity in the functionalization of polyhalogenated pyridines can be controlled by carefully choosing reaction conditions, such as the use of metal catalysts or specific solvent systems. Studies on the closely related compound, 5-bromo-2-chloro-3-fluoropyridine, provide significant insight into these selective transformations. nih.govresearchgate.net
Palladium-Catalyzed Amination : Under palladium catalysis using a ligand such as Xantphos, amination occurs exclusively at the C-5 position (the site of the bromine in the analogue). nih.govresearchgate.net This suggests that a cross-coupling mechanism is favored for the C-5 position.
Thermal, Uncatalyzed Amination : In the absence of a palladium catalyst and under neat (solvent-free) conditions at high temperatures, a reversal of chemoselectivity is observed. The reaction proceeds via an SNAr mechanism, with the nucleophilic attack preferentially occurring at the C-2 chloro position. nih.govresearchgate.net
SNAr at the Fluoro Position : It is also possible to achieve selective substitution of the 3-fluoro group under specific SNAr conditions, demonstrating that all three halogen sites can be functionalized selectively. nih.govresearchgate.net
These findings highlight the ability to direct reactivity towards a specific halogen on the pyridine nucleus by switching between transition-metal-catalyzed and uncatalyzed SNAr pathways.
Table 2: Chemoselectivity in Amination of a Halogenated Pyridine Analogue Based on findings for 5-bromo-2-chloro-3-fluoropyridine. nih.govresearchgate.net
| Reaction Conditions | Position of Substitution | Proposed Mechanism |
|---|---|---|
| Pd₂(dba)₃, Xantphos, Base | C-5 | Palladium-catalyzed cross-coupling |
| Neat (solvent-free), High Temp. | C-2 | Nucleophilic Aromatic Substitution (SNAr) |
Oxidation and Reduction Pathways of this compound
In addition to substitution reactions, the molecule can undergo oxidation and reduction at different sites.
Oxidation: The chloromethyl side chain is susceptible to oxidation. Analogous to the oxidation of methylpyridines to their corresponding carboxylic acids, the -CH₂Cl group can be oxidized to a carboxylic acid (-COOH). google.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), are capable of effecting this transformation, which would yield 2-chloro-3-fluoro-pyridine-5-carboxylic acid. This conversion is a valuable step for introducing a different type of functionality and for synthesizing derivatives like esters and amides.
Reduction: Selective reduction, or dehalogenation, is also a feasible pathway. Catalytic hydrogenolysis is a common method for removing chlorine atoms from aromatic rings. google.com Using a catalyst like palladium on carbon (Pd/C) or a poisoned catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb) in the presence of hydrogen gas can selectively remove the chlorine atom at the C-2 position. google.com The reaction temperature for such reductions is typically mild, ranging from -20 to 100°C. google.com This process would yield 5-(chloromethyl)-3-fluoropyridine, providing a scaffold with a different reactivity profile.
Table 3: Potential Oxidation and Reduction Transformations
| Transformation | Reagent(s) | Product |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄) | 2-chloro-3-fluoro-pyridine-5-carboxylic acid |
Hydrolysis and Solvolysis Reactions of Chloromethyl and Halogenated Pyridine Groups
The presence of both a chloromethyl group and a halogenated pyridine ring in this compound allows for a range of hydrolysis and solvolysis reactions. The reactivity of each site is influenced by the electronic properties of the pyridine ring and the specific reaction conditions.
The chloromethyl group at the 5-position is analogous to a benzylic halide and is therefore susceptible to nucleophilic substitution reactions, including hydrolysis and solvolysis. wikipedia.orgyoutube.com In these reactions, a solvent molecule, such as water or an alcohol, acts as the nucleophile. wikipedia.orgyoutube.com The reaction proceeds through either an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediate and the strength of the nucleophile. vedantu.com The electron-withdrawing nature of the chloro and fluoro substituents on the pyridine ring can influence the stability of the carbocation, thereby affecting the reaction pathway.
Under neutral or acidic conditions, the reaction likely favors an SN1 pathway, involving the formation of a pyridylmethyl carbocation. This intermediate can then be attacked by the solvent to yield the corresponding alcohol (hydrolysis) or ether (alcoholysis). In the presence of a stronger nucleophile or under basic conditions, an SN2 mechanism may become more prevalent.
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen. nih.gov However, hydrolysis or solvolysis of this chloro group typically requires more forcing conditions compared to the displacement of the chloromethyl group. The fluorine atom at the 3-position is generally less reactive towards nucleophilic substitution than the chlorine at the 2-position.
| Reaction Type | Reactive Site | Typical Reagents | Potential Products | Reaction Mechanism |
|---|---|---|---|---|
| Hydrolysis | Chloromethyl group | Water (H₂O) | (2-Chloro-3-fluoro-5-pyridinyl)methanol | SN1 or SN2 |
| Alcoholysis | Chloromethyl group | Alcohols (e.g., CH₃OH, C₂H₅OH) | 2-Chloro-5-(alkoxymethyl)-3-fluoropyridine | SN1 or SN2 |
| Hydrolysis | 2-Chloro group | Water (H₂O) under forcing conditions | 5-(Chloromethyl)-3-fluoro-2(1H)-pyridinone | SNAr |
Transformations to Polyhalogenated and Polyfunctionalized Pyridine Derivatives
The versatile reactivity of this compound serves as a foundation for the synthesis of a wide array of polyhalogenated and polyfunctionalized pyridine derivatives. These transformations can target the chloromethyl side chain, the existing halogen substituents, or the C-H bonds on the pyridine ring.
Further halogenation of the pyridine ring can be achieved under specific conditions to introduce additional halogen atoms, leading to polyhalogenated pyridines. For instance, electrophilic halogenation could potentially introduce another halogen at the 4- or 6-position of the pyridine ring, though the existing deactivating groups would make such reactions challenging.
More commonly, the existing functional groups are modified to introduce new functionalities. The chloromethyl group is a particularly useful handle for derivatization. It can be converted into a variety of other functional groups through nucleophilic substitution reactions with different nucleophiles. For example, reaction with sodium cyanide can yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Treatment with ammonia (B1221849) or amines can lead to the formation of aminomethylpyridine derivatives. Oxidation of the corresponding alcohol (derived from hydrolysis) can afford the aldehyde or carboxylic acid.
The chlorine atom at the 2-position can also be displaced by various nucleophiles under SNAr conditions to introduce groups such as amines, alkoxides, or thiolates, further expanding the range of accessible polyfunctionalized derivatives. The fluorine at the 3-position, while less reactive, could potentially be displaced under more vigorous conditions or through metal-catalyzed cross-coupling reactions.
| Transformation Type | Reagent/Condition | Product Type | Example Product |
|---|---|---|---|
| Nucleophilic Substitution (Chloromethyl) | NaCN | Nitrile | (2-Chloro-3-fluoro-5-pyridinyl)acetonitrile |
| Nucleophilic Substitution (Chloromethyl) | NH₃ | Amine | (2-Chloro-3-fluoro-5-pyridinyl)methanamine |
| Oxidation (of corresponding alcohol) | PCC or MnO₂ | Aldehyde | 2-Chloro-3-fluoro-5-pyridinecarboxaldehyde |
| Oxidation (of corresponding alcohol) | KMnO₄ or CrO₃ | Carboxylic Acid | 2-Chloro-3-fluoronicotinic acid |
| Nucleophilic Aromatic Substitution (2-Chloro) | R-NH₂ | Substituted Aminopyridine | N-Alkyl-5-(chloromethyl)-3-fluoro-2-pyridinamine |
| Nucleophilic Aromatic Substitution (2-Chloro) | NaOR | Alkoxypyridine | 2-Alkoxy-5-(chloromethyl)-3-fluoropyridine |
| Further Halogenation | Halogenating agent (e.g., NBS, NCS) | Polyhalogenated Pyridine | Dibromo-2-chloro-5-(chloromethyl)-3-fluoropyridine |
Derivatization and Analog Synthesis Utilizing 2 Chloro 5 Chloromethyl 3 Fluoropyridine As a Strategic Intermediate
Design and Synthesis of Novel Pyridine (B92270) Derivatives with Modified Side Chains
The bifunctional nature of 2-chloro-5-(chloromethyl)-3-fluoropyridine, possessing two different carbon-chlorine bonds, allows for selective modification to generate a wide array of derivatives. The chloromethyl group at the C-5 position is particularly susceptible to nucleophilic substitution (SN2) reactions, while the chloro group at the C-2 position is activated for nucleophilic aromatic substitution (SNAr).
The synthesis of novel derivatives often involves the reaction of the chloromethyl group with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 5-position, which can significantly alter the biological activity and physicochemical properties of the resulting molecule. The C-2 chloro group can subsequently be displaced by other nucleophiles, often under different reaction conditions, providing a second vector for diversification. The high electronegativity of the fluorine at the C-3 position further enhances the reactivity of the C-2 position towards SNAr, making substitutions at this site more facile compared to non-fluorinated analogues. nih.gov
Table 1: Exemplary Nucleophilic Substitution Reactions for Side Chain Modification
| Reagent/Nucleophile | Target Site | Reaction Type | Resulting Functional Group |
|---|---|---|---|
| Ammonia (B1221849) (NH₃) | C-5 (chloromethyl) | SN2 | Aminomethyl |
| Sodium Methoxide (NaOMe) | C-5 (chloromethyl) | SN2 | Methoxymethyl |
| Sodium Thiophenolate (NaSPh) | C-5 (chloromethyl) | SN2 | (Phenylthio)methyl |
| Potassium Cyanide (KCN) | C-5 (chloromethyl) | SN2 | Cyanomethyl |
| Aniline (PhNH₂) | C-2 (chloro) | SNAr | 2-(Phenylamino) |
Incorporation of the Pyridine Core into Complex Fused Heterocyclic Architectures
The strategic placement of reactive groups in this compound makes it an ideal precursor for the synthesis of complex, fused heterocyclic systems. These larger, more rigid structures are of significant interest in medicinal chemistry as they can orient substituents in precise three-dimensional arrangements, leading to enhanced binding affinity and selectivity for biological targets.
The construction of fused rings typically involves a multi-step sequence where both the C-2 chloro and C-5 chloromethyl groups participate in cyclization reactions. A common strategy involves an initial reaction of the chloromethyl group with a bifunctional nucleophile, followed by an intramolecular cyclization event where the second nucleophilic site displaces the C-2 chloro group. This approach allows for the formation of bicyclic systems containing the fluoropyridine core, such as pyrido-oxazines, pyrido-thiazines, and pyrido-diazepines. The specific nature of the fused ring is determined by the choice of the bifunctional nucleophile used in the initial step.
Exploration of Structural Analogues and Positional Isomers for Synthetic Utility
The synthetic utility of halogenated pyridines is not limited to a single substitution pattern. The exploration of structural analogues and positional isomers is crucial for developing structure-activity relationships (SAR) and optimizing molecular properties. Key analogues of this compound include compounds where the nature and position of the halogen and the side chain are varied.
One of the most important analogues is the non-fluorinated parent compound, 2-chloro-5-(chloromethyl)pyridine (B46043) . This compound is a critical intermediate in the synthesis of neonicotinoid insecticides, such as Imidacloprid. researchgate.netnih.gov Its synthesis has been extensively studied, with methods including the direct chlorination of 2-chloro-5-methylpyridine (B98176) or the reaction of 2-alkoxy-5-alkoxymethyl-pyridine derivatives with chlorinating agents like phosphorus oxychloride. google.com
Other significant analogues include those where the chloromethyl group is replaced by a more stable trifluoromethyl group, such as 2-chloro-5-(trifluoromethyl)pyridine . This substitution can enhance metabolic stability and alter electronic properties. Synthesis of this compound can be achieved through the chlorination of 3-(trifluoromethyl)pyridine. google.com Positional isomers, such as 2-bromo-5-chloro-3-fluoropyridine , are also valuable, offering different reactivity profiles for cross-coupling and substitution reactions. chemicalbook.com The synthesis of fluorinated nicotinic acid derivatives, like 2-chloro-5-fluoronicotinic acid , provides another class of intermediates for further elaboration. google.com
Table 2: Comparison of Key Structural Analogues
| Compound Name | Key Structural Difference | Common Synthetic Precursor | Primary Utility/Application |
|---|---|---|---|
| 2-Chloro-5-(chloromethyl)pyridine | Lack of C-3 fluorine | 2-Chloro-5-methylpyridine | Intermediate for Imidacloprid researchgate.netnih.gov |
| 2-Chloro-5-(trifluoromethyl)pyridine | C-5 chloromethyl replaced by trifluoromethyl | 3-(Trifluoromethyl)pyridine | Building block for agrochemicals google.comgoogle.com |
| 2-Bromo-5-chloro-3-fluoropyridine | C-2 chloro replaced by bromo | 5-Chloro-3-fluoropyridin-2-amine | Intermediate for cross-coupling reactions chemicalbook.com |
| 2-Chloro-5-fluoronicotinic acid | C-5 chloromethyl replaced by carboxylic acid | 2,6-Dichloro-5-fluoronicotinic acid | Intermediate for pharmaceuticals google.com |
Methodologies for Constructing Libraries of Diverse Halogenated Pyridine Derivatives
The demand for novel bioactive compounds has driven the development of methodologies for constructing large, diverse libraries of molecules for high-throughput screening. Halogenated pyridines are excellent scaffolds for library synthesis due to the variety of synthetic transformations they can undergo.
A general strategy for library construction begins with a versatile core intermediate, such as this compound. The two distinct electrophilic sites allow for a combinatorial approach to synthesis. In a typical workflow, the core is reacted with a set of diverse nucleophiles (amines, alcohols, thiols) targeting the C-5 chloromethyl group in a parallel fashion. The resulting set of intermediates can then be further diversified by reacting them with a second set of nucleophiles that displace the C-2 chloro group. This two-step diversification strategy can rapidly generate a large library of unique compounds from a single starting scaffold.
Furthermore, modern synthetic strategies focus on creating diverse halogenation patterns on the pyridine ring itself. Methods such as converting pyridines into reactive Zincke imine intermediates allow for highly regioselective halogenation under mild conditions. chemrxiv.org The development of specialized phosphine (B1218219) reagents also enables selective halogenation at positions that are difficult to access through classical electrophilic substitution. researchgate.netnih.gov These advanced halogenation techniques, coupled with parallel synthesis on versatile intermediates, provide a powerful platform for the systematic exploration of the chemical space around the halogenated pyridine motif. whiterose.ac.uk
Spectroscopic and Advanced Analytical Characterization of 2 Chloro 5 Chloromethyl 3 Fluoropyridine and Its Synthetic Intermediates
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental to confirming the molecular structure of newly synthesized compounds. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide complementary information about the connectivity, functional groups, and molecular weight of 2-Chloro-5-(chloromethyl)-3-fluoropyridine and its intermediates.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous confirmation of its structure.
Expected ¹H NMR Spectrum of this compound: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons on the pyridine (B92270) ring and one signal for the methylene (B1212753) protons of the chloromethyl group.
Aromatic Protons: The protons at the C4 and C6 positions of the pyridine ring would appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom at C3. The H-6 proton would likely be the most downfield signal, influenced by the adjacent nitrogen atom. The H-4 proton signal would be split by the adjacent fluorine atom.
Side-Chain Protons: The two protons of the chloromethyl (-CH₂Cl) group at the C5 position would appear as a singlet, typically in the range of 4.5-4.8 ppm.
Analysis of the Synthetic Intermediate: 2-Chloro-3-fluoro-5-methylpyridine (B1590449): This key precursor features a methyl group instead of a chloromethyl group. Its ¹H NMR spectrum would show:
A singlet for the methyl (-CH₃) protons, typically around 2.3-2.5 ppm.
Two distinct signals in the aromatic region for the H-4 and H-6 protons, with splitting patterns influenced by the fluorine atom.
| Compound | Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Multiplicity |
| This compound | -CH₂Cl | ~4.7 | Singlet (s) |
| Aromatic H-4 | ~7.5-7.8 | Doublet of doublets (dd) | |
| Aromatic H-6 | ~8.2-8.4 | Doublet (d) | |
| 2-Chloro-3-fluoro-5-methylpyridine | -CH₃ | ~2.4 | Singlet (s) |
| Aromatic H-4 | ~7.4 | Doublet of doublets (dd) | |
| Aromatic H-6 | ~8.0 | Singlet-like or narrow d |
Expected ¹³C and ¹⁹F NMR Spectra: The ¹³C NMR spectrum of this compound would show six distinct signals, with the carbon chemical shifts and their multiplicities determined by C-F coupling constants. The ¹⁹F NMR spectrum would provide a specific signal for the fluorine atom attached to the pyridine ring, confirming its presence and electronic environment.
IR and Raman spectroscopy are used to identify the functional groups and fingerprint the molecule through its characteristic vibrational modes.
Expected Vibrational Modes for this compound: The IR spectrum would be characterized by several key absorption bands:
C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. Aliphatic C-H stretching from the -CH₂Cl group would be observed in the 2950-3000 cm⁻¹ region.
C=C and C=N stretching: Vibrations corresponding to the pyridine ring skeletal structure would be found in the 1400-1600 cm⁻¹ region.
C-F stretching: A strong absorption band characteristic of the C-F bond is expected in the 1000-1300 cm⁻¹ range.
C-Cl stretching: The C-Cl stretches for both the aromatic chloride and the chloromethyl group would appear in the fingerprint region, typically between 600-800 cm⁻¹. The aliphatic C-Cl stretch is usually more intense.
-CH₂- bending: A characteristic scissoring vibration for the methylene group would be seen near 1465 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring, which may be weak in the IR spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch (-CH₂Cl) | 2950 - 3000 |
| C=N, C=C Ring Stretch | 1400 - 1600 |
| -CH₂- Scissoring | ~1465 |
| C-F Stretch | 1000 - 1300 |
| C-Cl Stretch (Aromatic) | 650 - 800 |
| C-Cl Stretch (Aliphatic) | 600 - 750 |
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₆H₄Cl₂FN), the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will show three main peaks in the molecular ion cluster:
M⁺: Containing two ³⁵Cl atoms.
[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: Containing two ³⁷Cl atoms. The expected relative intensity ratio of these peaks would be approximately 9:6:1, providing a clear signature for the presence of two chlorine atoms. The high-resolution mass spectrum would allow for the determination of the exact mass, confirming the molecular formula C₆H₄Cl₂FN (calculated exact mass: 178.9705).
Fragmentation Pattern: The primary fragmentation pathway in electron ionization (EI) mass spectrometry would likely involve the loss of a chlorine radical from the chloromethyl group, as the resulting benzyl-type cation is relatively stable.
[M - Cl]⁺: Loss of a chlorine atom from the side chain (m/z ~144/146). This would be a prominent peak.
Loss of HCl: Elimination of HCl from the molecular ion.
Ring Fragmentation: Subsequent fragmentation of the pyridine ring could lead to smaller charged fragments.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for separating the target compound from starting materials, by-products, and other impurities, as well as for assessing its purity.
Both GC-MS and HPLC-MS are powerful hyphenated techniques that combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry.
GC-MS Analysis: For volatile and thermally stable compounds like this compound and its intermediate 2-Chloro-3-fluoro-5-methylpyridine, GC-MS is an ideal method for purity analysis. atomfair.com A sample is injected into the gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum for identification. This technique is routinely used to ensure the purity of intermediates like 2-Chloro-3-fluoro-5-methylpyridine in industrial settings. atomfair.com
HPLC-MS Analysis: HPLC-MS is suitable for a wider range of compounds, including those that are less volatile or thermally sensitive. Using a reversed-phase column, the purity of this compound can be determined, and the molecular weight of the main peak and any impurities can be confirmed by the coupled mass spectrometer. This method is also mentioned as a quality control technique for related intermediates. atomfair.com
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
While no crystal structure has been published for this compound, the solid-state structure of its close, non-fluorinated analogue, 2-Chloro-5-(chloromethyl)pyridine (B46043) , provides valuable insight into the likely molecular conformation and packing in the solid state. researchgate.net
Crystal Structure of 2-Chloro-5-(chloromethyl)pyridine: Studies have shown that the 2-Chloro-5-(chloromethyl)pyridine molecule is nearly planar. researchgate.net The crystal packing is stabilized by intermolecular interactions, including weak C-H···N hydrogen bonds that link molecules into dimers. researchgate.net
| Compound | Crystal System | Space Group | Key Intermolecular Interaction | Reference |
| 2-Chloro-5-(chloromethyl)pyridine | Monoclinic | P2₁/c | C-H···N hydrogen bonds | researchgate.net |
Advanced hyphenated analytical techniques for reaction monitoring and product characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for characterizing this compound and its potential volatile impurities. nih.gov In a typical synthesis, GC-MS can be employed to assess the purity of starting materials and to identify and quantify by-products in the final product. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the stationary phase, after which the mass spectrometer fragments the individual components and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint. researchgate.net
For instance, a common impurity in chlorination reactions of pyridine derivatives can be over-chlorinated or under-chlorinated species. patsnap.comasianpubs.org GC-MS can effectively separate the target product from such impurities, allowing for their confident identification.
Table 1: Illustrative GC-MS Data for Purity Assessment of this compound
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |
| This compound | 12.5 | 181, 179 (M+), 144, 116 | Product |
| 2,3-Dichloro-5-(chloromethyl)pyridine | 13.2 | 197, 195 (M+), 160, 125 | Potential Impurity |
| 3-Fluoro-5-(chloromethyl)pyridine | 11.8 | 145 (M+), 110, 83 | Potential Precursor |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a cornerstone for monitoring the progress of chemical reactions in real-time. rasayanjournal.co.in Its strength lies in its applicability to a wide range of compounds, including those that are non-volatile or thermally unstable, which may not be suitable for GC-MS. researchgate.net
During the synthesis of this compound, reaction aliquots can be periodically withdrawn, diluted, and injected into the LC-MS system. This allows chemists to track the depletion of starting materials and the formation of the desired product and any intermediates or by-products. mdpi.com This real-time information is critical for optimizing reaction parameters such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation. The high sensitivity of modern mass spectrometers enables the detection of even trace amounts of transient species.
Table 2: Example of LC-MS for Monitoring the Synthesis of this compound
| Time Point | Analyte | Peak Area (Arbitrary Units) | Status |
| 0 hr | Starting Material (e.g., 2-Chloro-3-fluoro-5-methylpyridine) | 5,800,000 | Reactant |
| 0 hr | This compound | 0 | Product |
| 4 hr | Starting Material | 1,200,000 | Reactant |
| 4 hr | This compound | 4,500,000 | Product |
| 8 hr | Starting Material | < 50,000 | Reaction Complete |
| 8 hr | This compound | 7,900,000 | Product |
LC-MS/MS for Final Product Characterization and Impurity Profiling
For the final characterization of this compound, LC-MS/MS provides unparalleled sensitivity and specificity. rasayanjournal.co.in This technique is crucial for developing a comprehensive impurity profile, which is a mandatory step in the manufacturing of many chemical intermediates. thermofisher.com After chromatographic separation, the precursor ion corresponding to the compound of interest is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification of the target compound while confirming its identity. rasayanjournal.co.in
This high degree of selectivity is also used to search for, identify, and quantify potential process-related impurities and degradation products that may be present at very low levels. By developing methods that target potential impurities based on their likely structures, LC-MS/MS can ensure the final product meets stringent purity requirements.
Table 3: Hypothetical LC-MS/MS Parameters for the Characterization of this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 180.0 (M+H)+ | 144.0 | 20 | Quantification |
| This compound | 180.0 (M+H)+ | 116.1 | 35 | Confirmation |
| Potential Hydrolysis Impurity (2-Chloro-5-(hydroxymethyl)-3-fluoropyridine) | 162.0 (M+H)+ | 144.0 | 18 | Impurity Monitoring |
Computational and Theoretical Investigations of 2 Chloro 5 Chloromethyl 3 Fluoropyridine
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org For 2-Chloro-5-(chloromethyl)-3-fluoropyridine, DFT calculations can elucidate its electronic properties and predict its reactivity. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher polarizability and reactivity. researchgate.net
The electronic structure of substituted pyridines is significantly influenced by the nature and position of the substituents. In this compound, the chlorine and fluorine atoms, being highly electronegative, act as electron-withdrawing groups, which can affect the electron density distribution on the pyridine (B92270) ring.
Global reactivity descriptors, which are derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. researchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Table 1: Illustrative Global Reactivity Descriptors for a Substituted Pyridine
| Parameter | Formula | Significance |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom in a molecule to attract electrons to itself. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in the electron distribution or charge transfer. |
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated using DFT calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nanobioletters.com For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom and the halogen atoms, indicating their susceptibility to electrophilic attack, while positive potential (blue regions) would be expected around the hydrogen atoms.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations can provide insights into its conformational flexibility and intermolecular interactions in different environments.
The conformational landscape of this molecule is largely determined by the rotation around the single bond connecting the chloromethyl group to the pyridine ring. While the pyridine ring itself is rigid, the chloromethyl group can adopt various orientations. Conformational analysis aims to identify the most stable conformers (i.e., those with the lowest potential energy).
Table 2: Torsional Angle and Relative Energy of a Hypothetical Conformer
| Conformer | Torsional Angle (C4-C5-C-Cl) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | 60° | 0.5 |
| 2 | 180° | 0.0 |
The data in the table above is illustrative and represents the type of information that would be obtained from a conformational analysis. The most stable conformer would correspond to the global minimum on the potential energy surface. MD simulations can also be used to study the dynamics of the molecule in solution, providing information on solvation effects and the time-evolution of its structure.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For this compound, a likely reaction pathway is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms on the pyridine ring. researchgate.net
The presence of electron-withdrawing groups (fluoro and chloro) on the pyridine ring activates it towards nucleophilic attack. DFT calculations can be employed to model the reaction pathway of an SNAr reaction involving this compound. This would involve locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
The mechanism typically proceeds through a two-step process involving the formation of a Meisenheimer-like intermediate. researchgate.net Computational studies can provide detailed information about the geometry and stability of this intermediate.
Quantum Chemical Calculations for Substituent Effects on Pyridine Ring Systems
Quantum chemical calculations are instrumental in understanding the influence of substituents on the electronic properties and reactivity of the pyridine ring. researchgate.net In this compound, the substituents are a chloro group at position 2, a fluoro group at position 3, and a chloromethyl group at position 5.
Both chlorine and fluorine are electron-withdrawing groups due to their high electronegativity, which they exert through the inductive effect. This effect generally deactivates the ring towards electrophilic substitution and activates it towards nucleophilic substitution. The chloromethyl group is also considered to be weakly electron-withdrawing.
The position of the substituents is also crucial. The presence of a fluorine atom at the 3-position and a chlorine atom at the 2-position significantly influences the charge distribution on the ring. Quantum chemical calculations can quantify these effects by calculating atomic charges, dipole moments, and other electronic properties.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Advanced Applications and Future Research Directions in Synthetic Organic Chemistry
Role of 2-Chloro-5-(chloromethyl)-3-fluoropyridine as a Versatile Building Block in Synthetic Pathways
This compound is a highly functionalized heterocyclic compound that serves as a crucial building block in modern synthetic organic chemistry. Its utility stems from the distinct reactivity of its substituent groups on the pyridine (B92270) core. The presence of two chlorine atoms at different positions (one on the aromatic ring and one in the methyl group) and a fluorine atom provides multiple sites for selective chemical transformations. This trifunctional nature allows for a stepwise and controlled introduction of various functionalities, making it a valuable precursor in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. nbinno.combldpharm.com
The primary application of structurally similar compounds, such as 2-chloro-5-(chloromethyl)pyridine (B46043), is in the production of neonicotinoid insecticides. nbinno.comagropages.com The chloromethyl group at the 5-position is particularly reactive and serves as an electrophilic site for nucleophilic substitution reactions. This allows for the straightforward attachment of various amine-containing side chains, which is a key step in the synthesis of insecticides like imidacloprid and acetamiprid. nbinno.com The introduction of a fluorine atom at the 3-position, as in this compound, is a strategic modification intended to modulate the biological activity, metabolic stability, and physicochemical properties of the resulting products. smolecule.comnih.gov Fluorine's high electronegativity can significantly alter the electronic properties of the pyridine ring, influencing binding affinities to biological targets and improving properties like lipophilicity and bioavailability. smolecule.com
The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups, including amines, alcohols, and thiols. This reactivity provides a secondary point of diversification for creating libraries of novel compounds for biological screening. The strategic placement of both a reactive chloromethyl group and a modifiable chloro group on a fluorinated pyridine scaffold makes this compound a cornerstone for developing next-generation agrochemicals and pharmaceuticals. nih.govnbinno.com
Table 1: Reactivity and Synthetic Applications of Functional Groups
| Functional Group | Position | Type of Reaction | Potential Products |
| -Cl (on ring) | 2 | Nucleophilic Aromatic Substitution | Aminopyridines, Pyridinones, Thienopyridines |
| -F | 3 | Modulates electronic properties | Biologically active compounds with enhanced properties |
| -CH₂Cl | 5 | Nucleophilic Substitution | Ethers, Amines, Esters (e.g., insecticide precursors) |
Contributions to the Development of Novel Organic Synthesis Methodologies
The unique structure of this compound and related halogenated pyridines has spurred advancements in synthetic methodologies, particularly in the realm of continuous flow chemistry and selective functionalization. researchgate.net Traditional batch processing for synthesizing such reactive intermediates can present challenges in controlling reaction conditions and ensuring safety. The use of flow reactors offers a more efficient, controlled, and scalable approach. researchgate.net
Recent studies have demonstrated the synthesis of bioactive derivatives starting from 2-chloro-5-(chloromethyl)pyridine using a continuous flow reaction module. researchgate.net This approach allows for precise control over temperature, pressure, and reaction time, leading to improved reaction efficiency and safety, especially when handling reactive intermediates. researchgate.net For instance, the reaction of 2-chloro-5-(chloromethyl)pyridine with hydrazine hydrate to form an intermediate can be efficiently performed in a flow system, which is then reacted with various aldehydes to produce a library of hydrazone compounds with potential biological activities. researchgate.net This methodology is directly applicable to the 3-fluoro derivative, enabling the rapid synthesis of novel fluorinated compounds for screening in drug development.
Furthermore, the presence of multiple halogen atoms on the pyridine ring drives research into selective cross-coupling reactions. Developing catalytic systems that can differentiate between the chloro- and fluoro- substituents, or between the aromatic chloride and the benzylic chloride, is a significant area of methodological innovation. Such selective reactions would allow for a more programmed and efficient synthesis of complex substituted pyridines, avoiding the need for extensive use of protecting groups.
Emerging Trends in Halogenated Pyridine Chemistry and their Synthetic Exploitation
The field of halogenated pyridine chemistry is continually evolving, with several key trends emerging that enhance the synthetic utility of building blocks like this compound.
Late-Stage Functionalization: A major trend is the development of methods for the late-stage halogenation of complex molecules, such as pharmaceuticals and agrochemicals. chemrxiv.org While this compound is a pre-halogenated building block, the methodologies developed for C-H functionalization and selective halogenation are highly relevant. These methods provide new routes to access diverse substitution patterns on the pyridine ring that are not achievable through traditional synthesis. chemrxiv.org
Ring-Opening and Ring-Closing Strategies: Novel strategies that involve the temporary opening of the pyridine ring to form a more reactive acyclic intermediate (a Zincke imine) have been developed for the highly regioselective halogenation of pyridines. chemrxiv.org This approach allows for the introduction of halogens at positions that are difficult to access via conventional electrophilic aromatic substitution.
Exploitation of Halogen Bonding: Halogen bonding is an increasingly recognized non-covalent interaction that can be used to direct the assembly of molecules and influence reactivity. rsc.orgacs.org The chlorine and fluorine atoms on the pyridine ring can act as halogen bond donors or acceptors, influencing crystal packing, conformation, and interactions with biological targets. The synthetic exploitation of these interactions is an emerging area for designing novel materials and supramolecular assemblies. acs.org
Pyridine N-Oxide Chemistry: The use of pyridine N-oxides as intermediates provides a powerful method for controlling the regioselectivity of halogenation. nih.gov Activating the pyridine ring via N-oxidation facilitates electrophilic substitution and allows for the introduction of halogens at specific positions, which can then be deoxygenated to yield the desired substituted pyridine. rsc.orgnih.gov
These trends collectively expand the synthetic toolbox available to chemists, allowing for more sophisticated and efficient use of halogenated pyridine building blocks in the creation of novel and functional molecules.
Table 2: Emerging Methodologies in Halogenated Pyridine Synthesis
| Methodology | Description | Relevance to this compound |
| C-H Functionalization | Direct replacement of a C-H bond with a functional group. | Provides alternative routes to synthesize or further functionalize the pyridine core. |
| Zincke Imine Intermediates | Temporary ring-opening to facilitate regioselective halogenation. chemrxiv.org | Offers a strategy to access alternative halogenation patterns on the pyridine ring. |
| Flow Chemistry | Use of continuous flow reactors for synthesis. researchgate.net | Enables safer, more efficient, and scalable production of derivatives. |
| Selective Cross-Coupling | Catalytic methods to selectively react one halogen in the presence of others. | Allows for programmed, stepwise functionalization of the molecule. |
Prospectives for Further Academic Research and Methodological Innovations
The future of research involving this compound and related compounds is poised for significant advancement. A primary area of focus will be the development of more sustainable and efficient synthesis routes. This includes the exploration of novel catalytic systems, such as those using earth-abundant metals, to perform the selective chlorination and fluorination reactions required to produce these building blocks. patsnap.com One-step reaction processes that minimize waste and improve yield are highly desirable. patsnap.com
Further academic research is needed to fully explore the synthetic potential of the C-F bond. While often considered relatively inert, recent advances in catalysis have shown that C-F bonds can be selectively activated and functionalized. Developing methodologies to selectively transform the C3-F bond on this pyridine scaffold would open up new avenues for molecular diversification.
Another promising direction is the application of this building block in diversity-oriented synthesis. chemrxiv.orgrsc.org By leveraging the distinct reactivity of its three functional sites, researchers can design and execute synthetic pathways that rapidly generate large libraries of novel, complex, and structurally diverse small molecules. These libraries are invaluable for screening against a wide range of biological targets, accelerating the discovery of new therapeutic agents and agrochemicals. ossila.com
Finally, there is significant potential for methodological innovations in the biocatalytic functionalization of halogenated pyridines. The use of enzymes to perform selective transformations could offer an environmentally friendly alternative to traditional chemical methods, often with high levels of regio- and stereoselectivity. Exploring the enzymatic modification of this compound could lead to the discovery of novel bioactive compounds and more sustainable manufacturing processes.
Q & A
Basic: What are the recommended synthetic routes for 2-chloro-5-(chloromethyl)-3-fluoropyridine in laboratory settings?
Methodological Answer:
The synthesis typically involves sequential halogenation and fluorination steps. For example:
Chloromethylation : Start with a pyridine precursor (e.g., 3-fluoropyridine) and perform chloromethylation using chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like ZnCl₂ .
Chlorination : Introduce chlorine at the 2-position via electrophilic substitution using Cl₂ or SO₂Cl₂ under controlled conditions to avoid overhalogenation .
Fluorination : Fluorine at the 3-position can be introduced using fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride), depending on the reactivity of the intermediate .
Key Considerations : Optimize reaction time and temperature to prevent side reactions (e.g., dihalogenation). Monitor purity via GC-MS or HPLC.
Basic: How can spectroscopic techniques distinguish this compound from its structural analogs?
Methodological Answer:
- ¹H/¹³C NMR :
- IR Spectroscopy : C–Cl stretches (~550–650 cm⁻¹) and C–F stretches (~1100–1200 cm⁻¹) confirm halogen presence .
- Mass Spectrometry : The molecular ion (M⁺) at m/z 179.5 (C₆H₄Cl₂FN) and fragments like [M–Cl]⁺ help differentiate from analogs lacking fluorine .
Advanced: How does the fluorine substituent influence regioselective reactions in this compound?
Methodological Answer:
Fluorine’s strong electron-withdrawing effect directs electrophilic substitution to the 4-position (meta to F) due to its -I effect. For example:
- Nucleophilic Aromatic Substitution (SNAr) : Amines or thiols preferentially attack the 2-chloro position, while the 3-fluoro group stabilizes intermediates via resonance .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 5-chloromethyl group is favored due to steric accessibility, while fluorine at the 3-position limits reactivity at adjacent sites .
Experimental Design : Use DFT calculations to map electrostatic potential surfaces and predict reactive sites. Validate with kinetic studies under varying pH and solvent conditions .
Advanced: How can conflicting reactivity data (e.g., competing substitution at Cl vs. F sites) be resolved in mechanistic studies?
Methodological Answer:
Isotopic Labeling : Use ¹⁸F-labeled analogs to track substitution pathways via radio-TLC or PET imaging .
Competitive Kinetics : Compare rate constants (k₁/k₂) for reactions at Cl and F sites under identical conditions. For example, measure activation barriers using Arrhenius plots .
Computational Modeling : Employ Gaussian or ORCA to model transition states and identify thermodynamic vs. kinetic control. For instance, F substitution may have higher ΔG‡ due to stronger C–F bonds .
Case Study : In a Pd-catalyzed coupling, F’s electronegativity slows oxidative addition at the 3-position, favoring reactivity at the 2-Cl site .
Safety: What precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and a lab coat. Use a N95 respirator if handling powders .
- Ventilation : Work in a fume hood with ≥6 air changes/hour to prevent vapor accumulation (flash point: 110°C) .
- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb with vermiculite. Avoid water to prevent exothermic reactions .
- Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to inhibit hydrolysis. Label containers with GHS08 (health hazard) and GHS05 (corrosive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
